molecular formula C22H22ClN3O3 B3400786 2-(4-chlorophenyl)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1040668-94-7

2-(4-chlorophenyl)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B3400786
CAS No.: 1040668-94-7
M. Wt: 411.9 g/mol
InChI Key: KSLACIJDHYCCBV-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-methoxyphenyl group at position 3 and a 4-chlorophenylacetamide moiety linked via a propyl chain. Pyridazinone derivatives are recognized for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The propyl linker balances conformational flexibility and steric constraints, which may influence bioavailability and target engagement.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-2-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLACIJDHYCCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including a chlorophenyl ring, a methoxyphenyl moiety, and a pyridazinone core. The structural formula is represented as follows:

C19H22ClN3O2\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{2}

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds possess significant inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Properties

In vitro evaluations have demonstrated that compounds within this chemical class may exhibit anticancer properties. The National Cancer Institute's screening revealed moderate activity against several cancer cell lines, indicating the need for further investigation into their mechanisms of action and efficacy . Notably, the presence of the pyridazinone ring is often associated with enhanced cytotoxicity against tumor cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Preliminary data suggest that the compound shows promising inhibition rates comparable to established inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes due to its structural features, leading to altered biological responses.
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins involved in disease pathways, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of related compounds:

StudyCompoundActivityIC50 Value
Compound AAChE Inhibition2.14 µM
Compound BAnticancer (Leukemia)Moderate
Compound CAntimicrobialStrong against Bacillus subtilis

These findings highlight the diverse biological activities associated with compounds similar to this compound.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Dichloro-substituted analogs (e.g., ) exhibit higher molecular weights and logP values, which may limit blood-brain barrier penetration.
  • Triazole derivatives () share similar molecular weights but differ in electronic properties due to heterocycle substitution.

Q & A

Q. What are the key synthetic pathways for synthesizing this pyridazinone derivative, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including:

  • Condensation reactions to form the pyridazinone core using substituted hydrazines and diketones under reflux in ethanol or acetic acid .
  • Amide coupling via activated intermediates (e.g., chloroacetyl chloride) in the presence of triethylamine to attach the 4-chlorophenyl and 4-methoxyphenyl moieties .
  • Purification via column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to achieve >95% purity . Optimization requires strict control of temperature (±2°C), solvent polarity, and catalyst concentration (e.g., HCl or H₂SO₄) to maximize yield (typically 60–80%) .

Q. What analytical methods are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and verifies amide bond formation (N–H stretch at ~3300 cm⁻¹ in IR) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 452.15) and detects impurities .
  • HPLC with UV detection : Ensures >98% purity using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme inhibition assays : Target kinases or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase profiling) .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across structural analogs?

  • Comparative SAR analysis : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and correlate changes with activity trends .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or EGFR, validating with mutagenesis studies .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in hepatic microsomes, addressing discrepancies in in vivo vs. in vitro results .

Q. What experimental design strategies improve synthesis scalability and reproducibility?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like solvent ratio (ethanol/water), catalyst loading, and reaction time .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediates in real time .
  • Scale-up protocols : Gradual increases in batch size (10 mg → 1 g) with rigorous impurity tracking via UPLC-MS to maintain consistency .

Q. How do computational methods enhance understanding of its mechanism of action?

  • Quantum mechanical calculations : Gaussian 16 simulations to map electron density around the pyridazinone core, identifying nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) simulations : GROMACS to study ligand-protein binding stability (e.g., with TNF-α or IL-6 receptors) over 100-ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to forecast bioavailability, BBB penetration, and CYP450 interactions, guiding in vivo studies .

Q. What strategies address low aqueous solubility during formulation development?

  • Co-crystallization : Screen with succinic acid or nicotinamide to enhance dissolution rates .
  • Nanoemulsions : Use high-pressure homogenization with Labrafac PG and Tween-80 to achieve particle sizes <200 nm .
  • Prodrug synthesis : Introduce phosphate or PEG groups at the acetamide nitrogen to improve hydrophilicity .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot or fluorescence .
  • Click chemistry probes : Incorporate alkyne tags into the acetamide group for pull-down assays with biotin-azide conjugates .
  • CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

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